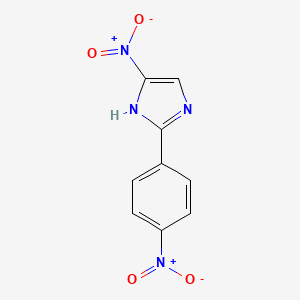

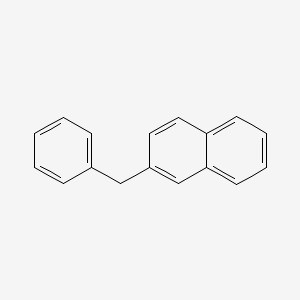

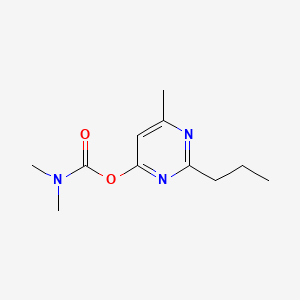

![molecular formula C12H7F3O3 B1618151 5-[3-(Trifluorometoxi)fenil]furan-2-carbaldehído CAS No. 306935-96-6](/img/structure/B1618151.png)

5-[3-(Trifluorometoxi)fenil]furan-2-carbaldehído

Descripción general

Descripción

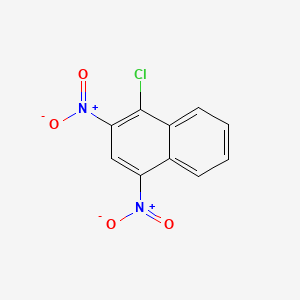

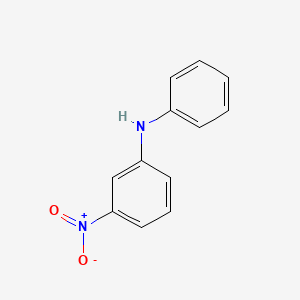

5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C12H7F3O3 and a molecular weight of 256.18 . It is also known by its IUPAC name 5-[3-(trifluoromethoxy)phenyl]-2-furaldehyde .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7F3O3/c13-12(14,15)18-9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H . This indicates the specific arrangement of atoms in the molecule and can be used to derive its three-dimensional structure.Chemical Reactions Analysis

The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The specific reactions and their outcomes are not detailed in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.18 . It is stored at room temperature . .Aplicaciones Científicas De Investigación

Química de los Compuestos Heterocíclicos

Este compuesto ha sido estudiado en el contexto de los compuestos heterocíclicos . Las condensaciones de Knoevenagel de 5-[3-(trifluorometil)fenil]furan-2-carbaldehído con siete compuestos que contienen un grupo metilo o metileno activo han sido estudiadas . Los compuestos utilizados fueron: metil 2-cianoacetato, malononitrilo, 2-furilacetonitrilo, acetofenona, 2-tioxo-1,3-tiazolidin-4-ona (rodanina), 5,5-dimetilciclohexano-1,3-diona (dimedona) y metil 2-azidoacetato .

Estudios de Irradiación con Microondas

El efecto de la irradiación con microondas en las reacciones de condensación de este compuesto ha sido estudiado y comparado con las condiciones clásicas .

Estudios de Termólisis

La termólisis del metil 2-azido-3-{5-[3-(trifluorometil)fenil]-2-furil}propenoato produjo metil 2-[3-(trifluorometil)fenil)]-4H-furo[3,2-b]pirrol-5-carboxilato .

Ciclación de Azida

(2E)-3-{5-[3-(Trifluorometil)fenil]-2-furil}propenoato de ácido se convirtió en la azida correspondiente, que se cicló al calentarla en 2-[3-(trifluorometil)fenil)]-4,5-dihidro-furo[3,2-c]piridin-4-ona .

Tratamiento con Oxidocloruro de Fósforo e Hidracina

El último compuesto después de la acción sucesiva de POCl3 y NH2NH2-Pd/C dio 2-[3-(trifluorometil)-fenil]furo[3,2-c]piridina .

Actividades Inhibitorias de la Ureasa

Se preparó una serie de furan-chalconas y se probaron sus actividades inhibitorias de la ureasa, y se encontraron resultados prometedores de inhibición de la ureasa .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It is known that this compound is used as an organic building block , suggesting that it may interact with a variety of biological targets.

Mode of Action

It has been studied in the context of knoevenagel condensations with several compounds containing an active methyl or methylene group . This suggests that it may interact with its targets through a similar mechanism, leading to changes in their structure and function.

Result of Action

Its use in knoevenagel condensations suggests that it may induce structural changes in its targets, potentially altering their function .

Análisis Bioquímico

Biochemical Properties

5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its reactions with compounds containing active methyl or methylene groups

Cellular Effects

The effects of 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable compound for research in cellular biology .

Molecular Mechanism

At the molecular level, 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and other cellular processes. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde can change over time. Studies have shown that microwave irradiation can shorten reaction times while maintaining or improving yield . The stability and degradation of this compound, as well as its long-term effects on cellular function, are critical factors to consider in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde vary with different dosages in animal models. Threshold effects and potential toxic or adverse effects at high doses are important considerations for its use in research and potential therapeutic applications . Understanding these dosage effects is crucial for determining safe and effective usage.

Metabolic Pathways

5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in metabolism and its potential impact on biological systems .

Transport and Distribution

The transport and distribution of 5-[3-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity and potential therapeutic applications .

Propiedades

IUPAC Name |

5-[3-(trifluoromethoxy)phenyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)18-9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDQKUCGIZQOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353184 | |

| Record name | 5-[3-(trifluoromethoxy)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

306935-96-6 | |

| Record name | 5-[3-(Trifluoromethoxy)phenyl]-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3-(trifluoromethoxy)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.